Janus Red

Description

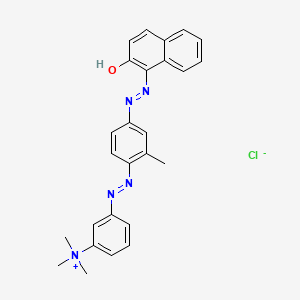

Structure

2D Structure

Properties

IUPAC Name |

[3-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O.ClH/c1-18-16-21(28-30-26-23-11-6-5-8-19(23)12-15-25(26)32)13-14-24(18)29-27-20-9-7-10-22(17-20)31(2,3)4;/h5-17H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOEPQHKBLMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)N=NC4=CC(=CC=C4)[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2636-31-9 | |

| Record name | Janus Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JANUS RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URC5KZU6QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Janus Red B: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Janus Red B, a vital stain with significant applications in cellular biology and redox chemistry. This document details its chemical properties, experimental protocols for its use, and the underlying mechanisms of its function.

Core Chemical Properties

This compound B is a basic diazo dye belonging to the phenazine group. It is widely recognized for its utility as a supravital stain for mitochondria and as a redox indicator.

Chemical Identity

The definitive chemical identity of this compound B can be distinguished from the similarly named Janus Green B by its unique molecular structure and properties.

| Property | Value | Source |

| IUPAC Name | 3-((E)-(4-((E)-(2-hydroxynaphthalen-1-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N,N-trimethylbenzenaminium chloride | [1] |

| Synonyms | This compound, C.I. 26115, this compound B, NSC 9609 | [1] |

| CAS Number | 2636-31-9 | [1] |

| Chemical Formula | C₂₆H₂₆ClN₅O | [1][2] |

| Molecular Weight | 459.97 g/mol | |

| Appearance | Dark green to black powder |

Physicochemical Properties

The physicochemical properties of this compound B are crucial for its application in biological systems and for the preparation of staining solutions.

| Property | Value | Source |

| Solubility | Soluble in water and ethanol. | |

| Absorption Maximum (λmax) | Approximately 660 nm | |

| Storage | Store in a cool, dry, and dark place. |

Mechanism of Action and Applications

This compound B's primary applications stem from its properties as a vital mitochondrial stain and a redox indicator.

Mitochondrial Staining

This compound B is a cationic dye that can penetrate the plasma membrane of living cells. Its specificity for mitochondria is a result of the activity of the mitochondrial electron transport chain. Within the mitochondria, the enzyme cytochrome c oxidase maintains the dye in its oxidized, colored state (blue-green). In the cytoplasm, the dye is reduced to a colorless leuco form. This differential redox state leads to the selective visualization of mitochondria.

Mechanism of selective mitochondrial staining by this compound B.

Redox Indicator

The color of this compound B is dependent on the presence of oxygen. In an oxygenated environment, the indicator is in its oxidized, blue-colored form. In the absence of oxygen, it is reduced to a pink or colorless state. This property makes it a useful indicator for cellular respiration and oxygen tension.

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound B in common laboratory applications.

Preparation of Staining Solutions

Stock Solution (1% w/v):

-

Weigh 10 mg of this compound B powder.

-

Dissolve the powder in 1 mL of distilled water or 70% ethanol.

-

Store the stock solution in a dark, airtight container at 4°C.

Working Solution (0.01% - 0.1% w/v):

-

Dilute the stock solution with phosphate-buffered saline (PBS) or an appropriate cell culture medium to achieve the desired final concentration. For vital staining, a typical final concentration is around 0.02%.

-

It is recommended to prepare the working solution fresh before each experiment.

Vital Staining of Mitochondria in Adherent Cells

Experimental workflow for staining mitochondria in adherent cells.

Procedure:

-

Culture cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS (pH 7.4).

-

Add the freshly prepared this compound B working solution to the coverslip, ensuring the cells are completely covered.

-

Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

-

Remove the staining solution and wash the cells two to three times with PBS to remove any excess stain.

-

Mount the coverslip onto a microscope slide with a drop of PBS.

-

Observe the stained mitochondria as small, bluish-green organelles within the cytoplasm using a light microscope.

Vital Staining of Mitochondria in Suspension Cells

Procedure:

-

Harvest the cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to form a pellet.

-

Resuspend the cell pellet in the this compound B working solution and incubate at 37°C for 15-30 minutes.

-

Centrifuge the cell suspension to pellet the cells and discard the supernatant.

-

Gently resuspend the cell pellet in fresh PBS to wash the cells. Repeat this washing step twice.

-

After the final wash, resuspend the cell pellet in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a microscope.

Safety and Handling

This compound B is a chemical dye and should be handled with appropriate laboratory safety precautions.

-

Personal Protective Equipment: Wear gloves, a lab coat, and eye protection when handling the powder and solutions.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a chemical fume hood.

-

Disposal: Dispose of this compound B waste according to your institution's chemical waste disposal guidelines.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Mechanism of Action of Janus Green B in Living Cells

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The query specified "Janus Red B"; however, the supravital stain that specifically targets mitochondria in living cells is overwhelmingly identified in scientific literature as Janus Green B (JGB) . This guide will focus on Janus Green B, as it aligns with the described mechanism of action.

Executive Summary

Janus Green B is a cationic redox-sensitive dye widely employed for the supravital staining of mitochondria in living cells. Its efficacy as a mitochondrial marker is intrinsically linked to the metabolic activity of the cell, specifically the function of the electron transport chain (ETC). Within metabolically active mitochondria, JGB is maintained in its oxidized, blue-green state by the action of cytochrome c oxidase (Complex IV). In the cytoplasm, and in non-viable or metabolically compromised mitochondria, the dye is reduced to a colorless or pink leuco-form. This selective coloration provides a clear method for the visualization of functional mitochondria and serves as a qualitative and quantitative indicator of cellular respiratory activity and mitochondrial integrity. This guide provides a comprehensive overview of the core mechanism, detailed experimental protocols, quantitative data, and a discussion on its applications and limitations.

Core Mechanism of Action

The selective staining of mitochondria by Janus Green B is a dynamic process governed by the redox state of the intracellular environment. As a cationic dye, JGB can permeate the plasma membrane of living cells.[1] Its accumulation and color are dictated by the following principles:

-

Mitochondrial Accumulation: JGB is a lipophilic cation that is taken up by metabolically active mitochondria due to the negative mitochondrial membrane potential.

-

Redox-Dependent Coloration: The mechanism of selective coloration is dependent on the mitochondrial electron transport chain. The cytochrome c oxidase system within functional mitochondria maintains JGB in its oxidized, blue-green form.[1][2][3]

-

Cytoplasmic Reduction: In the cytoplasm, reducing agents rapidly convert JGB to its colorless leuco-form.[2] This contrast allows for the specific visualization of the mitochondria.

-

Oxygen Dependence: The staining reaction is contingent on the presence of oxygen. Under anaerobic conditions, the dye is reduced and loses its color, a process that is reversible upon the reintroduction of oxygen.

This redox-based mechanism makes JGB a valuable tool for assessing mitochondrial function. A loss of the characteristic blue-green staining can indicate mitochondrial dysfunction, a compromised electron transport chain, or cellular demise.

Signaling Pathway Interactions

A crucial point of clarification is the distinction between Janus Green B and the Janus Kinase (JAK)-STAT signaling pathway . The shared name "Janus" is coincidental. The JAK family of tyrosine kinases is named after the two-faced Roman god Janus, reflecting their possession of two near-identical phosphate-transferring domains. There is no evidence in the reviewed literature to suggest a direct interaction or off-target effect of the Janus Green B dye on the JAK-STAT signaling pathway. Researchers should not infer any such relationship based on the nomenclature. The primary mechanism of JGB is bioenergetic, not related to signal transduction pathways like the JAK-STAT cascade.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of Janus Green B.

Table 1: Recommended Concentrations and Incubation Times for Janus Green B Staining

| Cell/Tissue Type | JGB Concentration | Incubation Time | Reference(s) |

| Adherent Cells (General) | 0.02% (w/v) | 5-10 minutes | |

| Suspension Cells (General) | 0.02% (w/v) | 5-10 minutes | |

| Human Cheek Cells | Not specified, 2-3 drops of stain solution | 5-10 minutes | |

| Insect Flight Muscle | 0.02% in insect saline | 30 minutes | |

| Osteoblastic Cells (MC3T3-E1) | 0.2% for 3 minutes (for cell number quantification) | 3 minutes |

Table 2: Spectrophotometric Data for Janus Green B

| Parameter | Wavelength/Value | Reference(s) |

| Absorption Maximum (Oxidized JGB) | 595-610 nm | |

| Absorption Maximum (Reduced Diethylsafranine) | 550 nm | |

| Molar Mass | 511.06 g/mol |

Experimental Protocols

Preparation of Janus Green B Solutions

-

Stock Solution (e.g., 1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or absolute ethanol. Store this solution in a dark container at 4°C.

-

Working Solution (e.g., 0.02% w/v): Prepare this solution fresh before each use by diluting the stock solution 1:50 in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

Protocol for Staining Adherent Cells

-

Culture cells on sterile glass coverslips or in glass-bottomed dishes to the desired confluency.

-

Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Protocol for Staining Suspension Cells

-

Harvest cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

-

Resuspend the cell pellet in the Janus Green B working solution.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Pellet the cells again by centrifugation to remove the staining solution.

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Colorimetric Assay for Mitochondrial Function

This method provides a quantitative measure of mitochondrial activity by spectrophotometrically detecting the reduction of JGB to diethylsafranine.

-

Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.

-

In a microplate well, incubate the isolated mitochondria (e.g., 500 µg of protein) with the desired concentration of JGB (e.g., 10 µM) and any substrates or inhibitors being tested.

-

Record the absorbance at both 550 nm (for diethylsafranine) and 595 nm (for JGB) at time zero and after a defined incubation period (e.g., 10 minutes).

-

The mitochondrial activity can be expressed as the ratio of absorbance at 550 nm to 595 nm, which reflects the conversion of JGB to diethylsafranine.

Mandatory Visualizations

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

Caption: Experimental workflow for vital staining of mitochondria with Janus Green B.

References

- 1. Colorimetric determination of cell numbers by Janus green staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Janus green B to study paraquat toxicity in rat liver mitochondria: role of ACE inhibitors (thiol and nonthiol ACEi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. egyankosh.ac.in [egyankosh.ac.in]

A Technical Guide to the Applications of Janus Green B in Cellular Biology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Janus Green B, a vital dye used in cellular biology for the specific visualization of mitochondria in living cells. We will explore its mechanism of action, detail its primary applications, present relevant quantitative data in tabular format, and provide comprehensive experimental protocols.

Introduction: The Specificity of Janus Green B

Janus Green B (JGB) is a basic dye and vital stain historically used in histology and cell biology for the supravital staining of mitochondria.[1] First introduced for this purpose by Leonor Michaelis in 1900, JGB's unique properties allow it to selectively color mitochondria in living cells, providing a powerful tool for observing their morphology, distribution, and activity.[1][2] While sometimes referred to colloquially by other names, Janus Green B is the scientifically accepted term. As a vital stain, it can be used to examine living cells that have been removed from an organism, though it will eventually lead to cell death.[2][3]

Mechanism of Action: A Redox Indicator

The specificity of Janus Green B for mitochondria is directly linked to the high metabolic activity within these organelles, particularly the function of the electron transport chain (ETC). JGB acts as a redox indicator; it requires oxidation to maintain its characteristic blue-green color.

The key steps in its mechanism are:

-

Cellular Uptake : JGB passively diffuses across the plasma and mitochondrial membranes.

-

Oxidation in Mitochondria : Inside the mitochondrion, the cytochrome oxidase system, a key component of the ETC, maintains JGB in its oxidized, colored state (blue-green).

-

Reduction in Cytoplasm : In the surrounding cytoplasm, the reducing environment causes JGB to be converted to its colorless (leuco) or pink/red form.

This differential redox state between the mitochondria and the cytoplasm results in the highly specific staining of the "powerhouses of the cell." This oxygen-dependent reaction can be reversibly inhibited by cyanide, a known inhibitor of the electron transport chain.

Caption: Mechanism of Janus Green B as a mitochondrial redox indicator.

Core Applications in Cellular Biology

Supravital Staining of Mitochondria

The primary application of JGB is the visualization of mitochondria in living cells. This technique is invaluable for:

-

Assessing Mitochondrial Health and Function : Active, healthy mitochondria with a functioning cytochrome oxidase system will stain brightly.

-

Observing Mitochondrial Dynamics : The plasticity of mitochondria, including their movement, shape changes, coalescence, and division, can be observed in real-time.

-

Identifying Mitochondrial Presence : It is used to confirm the presence and distribution of mitochondria in various cell types, such as striated muscle cells.

Hematology and Differential Cell Staining

In hematology, JGB is often used in combination with Neutral Red for the supravital staining of blood cells. This combination allows for the differentiation of various cellular components:

-

Mitochondria : Stain as small blue dots or rods.

-

Leukocyte Granules : Basophilic, eosinophilic, and neutrophilic granules stain in distinct colors (scarlet, yellow-orange, and salmon, respectively) due to the Neutral Red.

-

Nuclei : Remain unstained in viable cells.

This method is particularly useful for studying the cytology of blood and bone marrow cells.

Data Presentation: Staining Solutions and Expected Results

The concentrations and components of staining solutions can be adapted for specific cell types and applications.

| Table 1: Composition of Common JGB Staining Solutions | |

| Application | Components & Concentration |

| General Mitochondrial Staining | 0.02% Janus Green B in an aqueous solution or saline. |

| Supravital Blood Staining (Stock A) | 0.4% Janus Green B in neutral absolute alcohol. |

| Supravital Blood Staining (Stock B) | 0.25% Neutral Red in neutral absolute alcohol. |

| Supravital Blood Staining (Working Solution C) | Mix of Stock A (0.07 ml), Stock B (0.75 ml), and neutral absolute alcohol (10 ml). Note: This working solution deteriorates and should be prepared fresh. |

| Table 2: Expected Colorimetric Results with JGB / Neutral Red Staining | |

| Cellular Component | Stain | Observed Color |

|---|---|---|

| Mitochondria | Janus Green B | Blue, blue-green, or small blue dots/rods. |

| Basophilic Granules | Neutral Red | Brilliant scarlet. |

| Eosinophilic Granules | Neutral Red | Yellow to light orange. |

| Neutrophilic Granules | Neutral Red | Salmon color or light pink. |

| Monocyte Vacuoles | Neutral Red | Light orange. |

| Nucleus (viable cell) | N/A | Unstained. |

Experimental Protocols

General Experimental Workflow

Caption: General experimental workflow for Janus Green B supravital staining.

Protocol 1: Supravital Staining of Mitochondria in Muscle Tissue

This protocol is adapted from methodologies for staining mitochondria in striated muscle.

A. Materials:

-

Janus Green B powder

-

Physiological saline solution

-

Dissection tools (needles, forceps)

-

Microscope slides and coverslips

-

Pasteur pipettes

-

Light microscope

B. Procedure:

-

Prepare Staining Solution : Prepare a 0.02% JGB solution in saline. Ensure it is freshly made for optimal results.

-

Tissue Dissection : Dissect a small piece of the tissue of interest (e.g., insect flight muscle) and place it on a clean microscope slide in a drop of saline.

-

Tissue Teasing : Gently tease the tissue apart with needles to separate the muscle fibers.

-

Staining Incubation : Remove the saline and add a few drops of the 0.02% JGB staining solution. Incubate for 20-30 minutes. The incubation must occur in the presence of oxygen for the stain to work.

-

Mounting : Carefully place a coverslip over the tissue. It can be beneficial to trap a few small air bubbles under the coverslip to ensure a continued oxygen supply.

-

Visualization : Immediately observe the preparation under a light microscope. Mitochondria will appear as small blue-green granules or threads within the muscle fibers.

Protocol 2: Supravital Staining of Blood Cells with JGB and Neutral Red

This protocol is for the differential staining of leukocytes from a fresh blood sample.

A. Materials:

-

Janus Green B (0.4% in neutral absolute alcohol)

-

Neutral Red (0.25% in neutral absolute alcohol)

-

Neutral absolute alcohol

-

Microscope slides and coverslips (scrupulously clean)

-

Soft paraffin wax

B. Procedure:

-

Prepare Working Stain : Freshly prepare the working solution by mixing 0.07 ml of JGB stock, 0.75 ml of Neutral Red stock, and 10 ml of neutral absolute alcohol.

-

Coat Slides : Flood clean, dry slides with the working stain solution. Drain the excess and allow the slides to air dry completely, leaving a thin film of the dyes.

-

Apply Blood Sample : Place a small drop of fresh blood onto the prepared slide.

-

Apply Coverslip : Gently lower a clean coverslip onto the drop of blood and allow the blood to spread into a thin layer.

-

Seal and Examine : Seal the edges of the coverslip with soft paraffin wax to prevent drying and to exclude excess oxygen which can interfere with the Neutral Red staining.

-

Visualization : Examine immediately under a microscope. Observe the differential staining of mitochondria (blue) and various cytoplasmic granules (shades of red/orange/yellow).

Conclusion

Janus Green B remains a fundamental and cost-effective tool in cellular biology. Its unique redox-sensitive mechanism allows for the specific and reliable visualization of functional mitochondria in living cells. Whether used alone to study mitochondrial dynamics or in combination with other dyes like Neutral Red for differential cell analysis, JGB provides critical insights into cellular physiology and health. For researchers and drug development professionals, it offers a direct method to assess the impact of various treatments on mitochondrial function, a key indicator of cellular viability and metabolic state.

References

The Janus Stains: A Technical Guide to their History, Mechanism, and Application in Vital Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus series of vital stains, particularly Janus green B (JGB), have a long and storied history in cellular biology.[1] Since their initial application, these dyes have been instrumental in the visualization and study of mitochondria in living cells, providing a window into cellular respiration and metabolic activity.[1][2] This technical guide provides a comprehensive overview of the history, chemical properties, mechanism of action, and experimental applications of the Janus series of vital stains, with a primary focus on the most prominent member, Janus green B.

A Brief History of Vital Staining and the Emergence of Janus Green B

The practice of using dyes to stain living cells, known as vital staining, dates back to the 18th century with the work of English anatomist John Hunter.[3] However, it was the pioneering work of scientists like Paul Ehrlich in the 1880s that systematically explored the use of synthetic dyes for this purpose.[3] The turn of the 20th century marked a significant milestone with the introduction of Janus green B by Leonor Michaelis in 1900 as a specific supravital stain for mitochondria. This discovery provided, for the first time, a reliable method to identify these organelles in living cells, paving the way for decades of research into their structure and function.

Timeline of Key Developments:

-

18th Century: John Hunter first introduces the concept of vital staining.

-

1885: Paul Ehrlich develops a technique for vital staining using methylated blue.

-

1900: Leonor Michaelis introduces Janus green B for the supravital staining of mitochondria.

-

1932: The first intravitreal application of vital dyes to visualize preretinal structures is performed by Lobeck and coworkers.

-

2000: The surgical approach of chromovitrectomy, using vital dyes during vitrectomy, emerges.

The Janus Series of Dyes: Chemical Properties

While "Janus series" is often used colloquially to refer to Janus green B and related dyes, a formally defined chemical series is not well-established in the scientific literature. The primary and most extensively studied member is Janus green B. Other dyes bearing the "Janus" name, such as Janus Red and Janus Black, exist but their application as vital stains is not as well-documented.

Janus Green B (JGB)

-

Chemical Name: 8-((4-(dimethylamino)phenyl)diazenyl)-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride

-

Molecular Formula: C₃₀H₃₁ClN₆

-

Appearance: Dark green to black powder

-

Properties: A basic, cationic dye soluble in water and ethanol.

Other Janus Dyes

-

This compound: A basic dye with the chemical formula C₂₆H₂₆ClN₅O.

-

Janus Black: Used for dyeing polyacrylonitrile fibers, its preparation involves the coupling of N,N-diethyl-phenosafranine diazo with phenol.

Mechanism of Action: The Role of the Mitochondria

The remarkable specificity of Janus green B for mitochondria in living cells is intrinsically linked to the organelle's metabolic activity, specifically the electron transport chain (ETC).

The mechanism can be summarized as follows:

-

Cellular Uptake: As a cationic dye, JGB can penetrate the plasma membrane of living cells.

-

Mitochondrial Accumulation: JGB is actively sequestered by mitochondria.

-

Oxidation-Reduction Reaction: The key to its selective staining lies in the activity of cytochrome c oxidase (Complex IV) of the ETC. This enzyme maintains JGB in its oxidized, blue-green state within the mitochondria.

-

Cytoplasmic Reduction: In the cytoplasm, JGB is reduced to a colorless or pink leuco form. This creates a stark contrast, allowing the blue-green stained mitochondria to be clearly visualized against a largely unstained cellular background. This staining reaction is oxygen-dependent.

Experimental Protocols

Preparation of Staining Solutions

Stock Solution (1% w/v):

-

Dissolve 10 mg of Janus green B powder in 1 mL of absolute ethanol or deionized water.

-

Store in a dark, airtight container at 4°C.

Working Solution (0.01% - 0.1% w/v):

-

Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or culture medium to the desired final concentration. A common starting concentration is 0.02%.

-

It is recommended to prepare the working solution fresh before each use.

General Staining Protocol for Adherent Cells

-

Culture cells on glass coverslips or in glass-bottomed dishes.

-

When cells reach the desired confluency, remove the culture medium.

-

Wash the cells twice with pre-warmed PBS.

-

Add the JGB working solution to the cells and incubate for 10-30 minutes at 37°C.

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.

-

Observe immediately under a light microscope.

General Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in the JGB working solution and incubate for 10-30 minutes at room temperature or 37°C.

-

Centrifuge the cells to pellet them and remove the staining solution.

-

Wash the cell pellet twice with PBS.

-

Resuspend the final cell pellet in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, apply a coverslip, and observe under a light microscope.

Quantitative Analysis and Data Presentation

While traditionally used for qualitative visualization, JGB can be employed for quantitative assessments of mitochondrial function and cytotoxicity. A colorimetric assay has been developed based on the reductive cleavage of JGB to diethylsafranine by mitochondrial dehydrogenases. This conversion can be quantified by measuring the absorbance at 550 nm (for diethylsafranine) and 595 nm (for JGB). The ratio of these absorbances provides a measure of mitochondrial activity.

| Parameter | Description | Typical Values/Ranges | Notes |

| Working Concentration | Optimal concentration for staining without significant toxicity. | 0.01% - 0.1% (w/v) | Cell type dependent. Higher concentrations can be cytotoxic. |

| Incubation Time | Duration of exposure to the staining solution. | 10 - 30 minutes | Longer incubation times may increase toxicity. |

| Absorbance Maxima (JGB) | Wavelength of maximum absorbance for oxidized JGB. | 595 nm | Used as a reference in quantitative assays. |

| Absorbance Maxima (Diethylsafranine) | Wavelength of maximum absorbance for reduced JGB. | 550 nm | Used to quantify mitochondrial dehydrogenase activity. |

| Toxicity Threshold | Concentration at which JGB exhibits significant cytotoxic effects. | > 0.1% (w/v) | Varies with cell type and exposure time. |

Applications in Research and Drug Development

The ability of Janus green B to specifically stain functional mitochondria has led to its use in a variety of research applications:

-

Assessment of Mitochondrial Morphology and Distribution: Visualizing the structure and location of mitochondria within living cells.

-

Evaluation of Mitochondrial Activity: As the staining is dependent on a functional electron transport chain, it serves as a qualitative indicator of mitochondrial health.

-

Toxicology and Drug Screening: Assessing the impact of chemical compounds on mitochondrial function. A decrease in JGB staining can indicate mitochondrial toxicity.

-

Cell Viability Assays: Differentiating between metabolically active and inactive cells.

Conclusion

The Janus series of vital stains, with Janus green B as its cornerstone, remains a valuable tool in cellular and molecular biology. Its simple yet elegant mechanism of action, relying on the metabolic state of the mitochondria, provides researchers with a robust method for visualizing these essential organelles in their native, living state. From its historical roots in the early days of cell biology to its current applications in quantitative assays and drug development, Janus green B continues to shed light on the intricate workings of the cell. This guide provides the foundational knowledge for the effective application of these classic vital stains in modern research endeavors.

References

Navigating the Red Spectrum: A Technical Guide to Janus-Based Fluorophores for Advanced Microscopy

An in-depth technical guide for researchers, scientists, and drug development professionals on the spectral properties and applications of red-emitting Janus-based materials in fluorescence microscopy.

Executive Summary

The term "Janus Red" in the context of modern fluorescence microscopy is ambiguous. Historical literature refers to a basic dye named this compound (or this compound B) used for histological staining, with limited data on its optical properties and no significant record of its use as a fluorescent probe. In contrast, contemporary research has seen the rise of "Janus particles," which are biphasic nanoparticles engineered to exhibit red fluorescence. These nanoparticles offer versatile platforms for multimodal imaging and targeted labeling. This guide provides a comprehensive overview of the available spectral data for the historical this compound dye and details the properties and protocols for the use of red-fluorescent Janus nanoparticles in advanced fluorescence microscopy.

The Historical Dye: this compound (C.I. 26115)

This compound, also known as this compound B, is a chemical compound historically used as a basic dye for staining biological specimens. While not a conventional fluorescent probe, understanding its optical properties provides historical context. A 1982 study by M.K. Dutt investigated the in situ absorption spectra of cell nuclei stained with this compound[1].

Spectral Properties

The available data for this compound is limited to absorption characteristics. To date, there is no readily available information on its fluorescence excitation and emission spectra, quantum yield, or photostability, which are critical parameters for fluorescence microscopy.

| Property | Value | Reference |

| Peak Absorption (DNA-phosphate groups) | 530 nm | [1] |

| Peak Absorption (DNA-aldehyde molecules) | 520 nm | [1] |

Table 1: In situ absorption properties of historical this compound dye.

Staining Protocol (Dutt, 1982)

The protocol described by Dutt involves staining tissue sections after the selective extraction of RNA.

Experimental Protocol:

-

Extract RNA from tissue sections using cold phosphoric acid.

-

For staining DNA-aldehyde molecules, hydrolyze the sections in 6 N hydrochloric acid at 30°C for 15 minutes.

-

Stain with an aqueous solution of this compound.

-

Dry the sections between folds of filter paper.

-

Dehydrate using n-butanol or graded ethanol series.

-

Clear in xylene and mount for observation.

This protocol is for histological staining and does not involve fluorescence imaging.

Red-Fluorescent Janus Nanoparticles

Modern research has focused on the development of Janus nanoparticles that are engineered to exhibit fluorescence in the red region of the spectrum. These particles typically consist of two distinct faces, allowing for the integration of multiple functionalities, such as fluorescence and magnetism. The red fluorescence often originates from incorporated semiconducting polymers or other fluorophores.

Spectral and Physical Properties

The spectral properties of red-fluorescent Janus nanoparticles are dependent on their specific composition. One well-characterized example is iron oxide nanoparticles encapsulated in a fluorescent semiconducting polymer (Fe₃O₄@PFODBT-COOH).

| Property | Value | Reference |

| Excitation Maximum | 540 nm | [2] |

| Emission Maximum | 680 nm | [2] |

| Particle Size (Diameter) | ~42.3 nm (TEM) | |

| Hydrodynamic Size (in PBS) | ~51 nm (DLS) | |

| Zeta Potential | -32.4 mV | |

| Quantum Yield | Not Reported | |

| Photostability | Not Reported |

Table 2: Properties of Fe₃O₄@PFODBT-COOH red-fluorescent Janus nanoparticles.

Experimental Protocols for Red-Fluorescent Janus Nanoparticles

A general protocol for the synthesis of these nanoparticles involves the encapsulation of iron oxide nanoparticles within a fluorescent semiconducting polymer.

Caption: Synthesis workflow for red-fluorescent Janus nanoparticles.

This protocol outlines the steps for labeling cells with red-fluorescent Janus nanoparticles for subsequent fluorescence microscopy.

Materials:

-

Fe₃O₄@PFODBT-COOH Janus nanoparticles

-

Cell culture medium (serum-free for incubation)

-

Phosphate-buffered saline (PBS)

-

Human cervical cancer (HeLa) cells (or other cell line of interest)

-

Confocal microscope

Procedure:

-

Culture HeLa cells to the desired confluency.

-

Incubate the cells with Fe₃O₄@PFODBT-COOH Janus nanoparticles (e.g., at a concentration of 60 µg of Fe/mL) in serum-free culture medium for 4 hours.

-

Wash the cells with PBS three times to remove unbound nanoparticles.

-

Image the labeled cells using a confocal microscope with excitation at or near 540 nm and detection of emission around 680 nm.

Signaling Pathways and Applications

While specific signaling pathways investigated using a "this compound" probe are not documented, the design of Janus nanoparticles allows for their functionalization to target specific cellular components or pathways. For example, antibodies or ligands can be conjugated to the nanoparticle surface to direct them to specific cell surface receptors.

Caption: Conceptual workflow for targeted cell imaging with functionalized Janus nanoparticles.

The primary application demonstrated for red-fluorescent Janus nanoparticles is in cell tracking and multimodal imaging, combining fluorescence microscopy with other techniques like magnetic particle imaging (MPI).

Conclusion and Future Perspectives

The inquiry into "this compound" reveals a divergence between a sparsely documented historical dye and a promising class of engineered nanoparticles. For researchers in fluorescence microscopy, the future lies not in the revival of an obscure stain but in the continued development and application of multifunctional Janus nanoparticles. The ability to tune their spectral properties, coupled with their capacity for targeted delivery, positions these nanoparticles as powerful tools for advanced cellular imaging and diagnostics. Future work should focus on the comprehensive characterization of new red-fluorescent Janus particles, including the determination of their quantum yields and photostability, to fully realize their potential in quantitative and long-term imaging studies.

References

An In-Depth Technical Guide to the Cellular Interactions of Janus Green B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus Green B (JGB) is a cationic dye and vital stain renowned for its specific interaction with mitochondria in living cells. This technical guide provides a comprehensive overview of the core mechanisms governing JGB's cellular interactions, with a primary focus on its mitochondrial targeting and subsequent effects. This document details the principles of JGB's mechanism of action, summarizes the available quantitative data, presents detailed experimental protocols, and explores its toxicological profile and interactions beyond the mitochondrion. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development utilizing JGB as a tool for cellular analysis.

Introduction: Unveiling Janus Green B

Initially referred to by the user as "Janus Red B," the pertinent compound for the described cellular interactions is unequivocally Janus Green B (JGB) . While the term "this compound B" exists in some chemical databases, the vast body of scientific literature on vital mitochondrial staining and related cellular effects points to JGB. It is a member of the phenazine dye family and has been a cornerstone in histology and cell biology for over a century for the supravital staining of mitochondria.[1] Its utility stems from its ability to selectively accumulate in and stain mitochondria in living cells, providing a visual marker for their presence, morphology, and, to some extent, their metabolic activity.

Core Interaction: The Mitochondrion as the Primary Target

The most well-characterized interaction of JGB within a cell is with the mitochondria. This specificity is not due to a simple affinity for mitochondrial structures but is rather a dynamic process intrinsically linked to the organelle's primary function: cellular respiration.

Mechanism of Mitochondrial Staining

The selective staining of mitochondria by JGB is an active process dependent on the electrochemical gradient across the inner mitochondrial membrane and the activity of the electron transport chain (ETC). The key steps are as follows:

-

Cellular Uptake: As a lipophilic cation, JGB can permeate the plasma membrane of living cells.

-

Mitochondrial Accumulation: The negative membrane potential across the inner mitochondrial membrane drives the accumulation of the positively charged JGB molecules within the mitochondrial matrix.

-

Oxidation-Reduction Dynamics: The selectivity of JGB as a mitochondrial stain is primarily due to the enzymatic activity of cytochrome c oxidase (Complex IV) of the ETC.[2] This enzyme maintains JGB in its oxidized, blue-green colored state within the mitochondria.[2]

-

Cytoplasmic Reduction: In the cytoplasm, which has a more reducing environment, JGB is converted to its colorless or pink leuco form.[2] This stark color difference between the mitochondria and the rest of the cell allows for the clear visualization of the mitochondrial network.

This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.[2] Inhibition of the ETC, for instance by cyanide, can prevent or reverse JGB staining.

Visualization of the Staining Mechanism

The following diagram illustrates the fundamental principle of JGB's interaction with a living cell.

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

Quantitative Data on Cellular Interactions

While JGB is widely used for qualitative visualization, quantitative data on its interactions and effects are less abundant in the literature. The available data primarily relates to its use in toxicity and cell viability assays.

| Parameter | Organism/Cell Line | Value | Remarks | Reference(s) |

| LD50 (Oral, Rat) | Rat | N/A | Not available in the reviewed safety data sheets. | |

| IC50 | Various Cancer Cell Lines | Not specifically reported for JGB. | JGB is used in cytotoxicity assays, but specific IC50 values are not commonly published. The focus is often on the assay methodology itself. | |

| Mitochondrial Toxicity | Isolated Rat Liver Mitochondria | Paraquat (5 mM) induced toxicity was ameliorated by captopril (0.08 mM) as measured by JGB reduction. | JGB reduction is used as an indicator of mitochondrial function. |

Note: The lack of standardized quantitative data, such as IC50 values across a range of cell lines, represents a significant gap in the literature. Researchers are encouraged to determine these values empirically for their specific experimental systems.

Beyond the Mitochondrion: Other Cellular Interactions

While the primary interaction of JGB is with mitochondria, some studies suggest potential interactions with other cellular components, although these are less well-characterized.

Interaction with Nucleic Acids

There is evidence that JGB can interact with DNA, and this property has been exploited for the development of in vitro DNA quantification assays. This interaction is reported to cause an increase in DNA damage and cell death, inducing single- and double-strand breaks. However, the precise mechanism of this interaction within a living cell and its biological significance remain to be fully elucidated.

Genotoxicity

The potential for JGB to induce DNA damage suggests a possible genotoxic effect. However, comprehensive genotoxicity studies are not widely available. One safety data sheet indicates that the material has not been found to produce genetic effects, but this is not substantiated with detailed experimental data.

Nuclear and Cytoskeletal Interactions

A study on yeast (Saccharomyces cerevisiae) indicated that resistance to JGB is conferred by nuclear genes, suggesting a potential, albeit indirect, interaction with nuclear functions. There is no direct evidence in the reviewed literature of JGB interacting with cytoskeletal components.

Toxicological Profile

The cytotoxicity of JGB is intrinsically linked to its primary mechanism of action: the inhibition of mitochondrial function.

Mechanism of Toxicity

By interfering with the mitochondrial electron transport chain, JGB can disrupt cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This can induce oxidative stress, damage cellular components, and ultimately trigger apoptotic or necrotic cell death.

Safety and Handling

JGB is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a lab coat. It is a powder that can be harmful if inhaled and will stain skin and clothing. For detailed safety information, refer to the manufacturer's safety data sheet (SDS).

Experimental Protocols

The following are detailed methodologies for key experiments involving Janus Green B.

Vital Staining of Mitochondria in Adherent Cells

This protocol is adapted for the visualization of mitochondria in cultured adherent cells.

Materials:

-

Janus Green B powder

-

Sterile phosphate-buffered saline (PBS) or serum-free culture medium

-

Distilled water or ethanol

-

Cells cultured on glass coverslips or in glass-bottom dishes

-

Microscope

Procedure:

-

Prepare a 1% (w/v) JGB stock solution: Dissolve 10 mg of JGB in 1 mL of distilled water or ethanol. Store at 4°C in the dark.

-

Prepare a fresh working solution (e.g., 0.02% w/v): Dilute the stock solution 1:50 in pre-warmed sterile PBS or serum-free culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

-

Cell Preparation: Grow cells to the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.

-

Staining: Add the JGB working solution to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Imaging: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Workflow Diagram:

Caption: Experimental workflow for vital mitochondrial staining of adherent cells.

Cytotoxicity Assay Using Janus Green B

This colorimetric assay provides a simple and rapid method for assessing cell viability based on mitochondrial activity.

Materials:

-

Cells cultured in a 96-well plate

-

Janus Green B

-

Phosphate-buffered saline (PBS)

-

Isopropanol-based solubilizing solution (e.g., isopropanol with 4 mM HCl and 0.1% NP-40)

-

Microplate reader

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and treat with the test compound for the desired duration.

-

Preparation for Staining: Wash the cells twice with PBS.

-

JGB Incubation: Incubate the cells with a solution of JGB (concentration to be optimized, e.g., 0.5 mg/ml) at 37°C for a defined period (e.g., 4 hours).

-

Solubilization: Aspirate the JGB solution and add an isopropanol-based solubilizing solution to each well to dissolve the reduced dye.

-

Measurement: Incubate in the dark at room temperature with agitation for 15 minutes and then measure the absorbance at 550 nm (for the reduced form, diethylsafranine) and 595 nm (for the oxidized form). The ratio of 550/595 nm is proportional to the number of viable cells.

Logical Relationship Diagram:

Caption: Relationship between cell viability and the JGB assay principle.

Signaling Pathways: A Note of Clarification

It is crucial to distinguish Janus Green B from the Janus Kinase (JAK) family of enzymes. The similarity in name is purely coincidental. The JAK family (JAK1, JAK2, JAK3, and TYK2) are intracellular, non-receptor tyrosine kinases that are critical components of cytokine signaling pathways, most notably the JAK-STAT pathway, which is integral to immune regulation. There is no scientific evidence to suggest that Janus Green B interacts with or modulates the JAK-STAT signaling pathway or any other recognized signaling cascade.

Conclusion and Future Directions

Janus Green B remains a powerful tool for the qualitative and semi-quantitative assessment of mitochondrial function in living cells. Its mechanism of action, centered on the metabolic activity of the mitochondrial electron transport chain, is well-established. While it has been adapted for use in cytotoxicity assays, there is a notable lack of comprehensive quantitative data regarding its specific IC50 values across diverse cell lines and detailed toxicological profiles. Furthermore, its interactions with cellular components beyond the mitochondria, such as nucleic acids, require more in-depth investigation to fully understand their biological relevance. For researchers in drug development, JGB can be a valuable primary screening tool for assessing compound-induced mitochondrial toxicity. However, any findings should be validated with more quantitative and specific assays, such as those measuring cellular ATP levels, oxygen consumption rates, or specific ETC complex activities. Future research should focus on filling the existing gaps in the quantitative understanding of JGB's cellular interactions to enhance its utility and ensure its appropriate application in modern cell biology and toxicology.

References

Janus Green B in Preliminary Toxicology Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Janus Green B (JGB) in preliminary toxicology screening, with a focus on its use as an indicator of mitochondrial toxicity. JGB is a vital dye that specifically stains mitochondria in living cells, offering a valuable tool for assessing mitochondrial function and integrity.[1][2] Its mechanism of action is intrinsically linked to the electron transport chain, making it a sensitive marker for toxicants that impair mitochondrial respiration.[1][3]

Core Principle: Janus Green B as a Mitochondrial Vital Stain

Janus Green B is a cationic dye that readily permeates the cell membrane of living cells.[1] Its specificity for mitochondria is attributed to the activity of cytochrome c oxidase (Complex IV) within the electron transport chain. This enzyme maintains JGB in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink leuco form, leading to the selective visualization of mitochondria as colored organelles against a clear background. This oxygen-dependent staining reaction is a key indicator of metabolically active mitochondria. A disruption in the mitochondrial electron transport chain by a toxic substance will therefore lead to a change in the staining pattern, providing a visual and quantifiable measure of toxicity.

Data Presentation: Quantitative Analysis of Mitochondrial Toxicity

The following table summarizes quantitative data from a study investigating the effect of the herbicide paraquat on rat liver mitochondria, as assessed by JGB. The study also explored the potential protective effects of angiotensin-converting enzyme (ACE) inhibitors.

| Compound | Concentration (mM) | Effect on Mitochondrial Function (relative to control) | Statistical Significance (p-value) |

| Paraquat | 5 | Significantly different | <0.05 |

| Captopril | 0.08 | Not significantly different | >0.05 |

| Lisinopril | 0.01 | Not significantly different | >0.05 |

| Enalapril | 0.25 | Not significantly different | >0.05 |

| Paraquat + Captopril | 5 + 0.08 | Significantly ameliorates paraquat toxicity | <0.05 |

| Paraquat + Lisinopril | 5 + 0.01 | No significant change in paraquat toxicity | >0.05 |

| Paraquat + Enalapril | 5 + 0.25 | No significant change in paraquat toxicity | >0.05 |

Data extracted from a study on paraquat toxicity in isolated rat liver mitochondria. Mitochondrial function was assessed spectroscopically at a wavelength of 607 nm.

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from a study on paraquat toxicity.

Materials:

-

0.25 M sucrose solution

-

0.05 M Tris buffer

-

Centrifuge (refrigerated at 4°C)

Procedure:

-

Excise the rat liver and place it in a beaker containing a cold mixture of 0.25 M sucrose solution and 0.05 M Tris buffer.

-

Mince the liver tissue thoroughly.

-

Homogenize the minced tissue in the sucrose-Tris buffer mixture.

-

Centrifuge the homogenate at 7,000 g for a specified duration at 4°C.

-

The resulting pellet contains the isolated mitochondria.

Vital Staining of Mitochondria with Janus Green B (for microscopy)

This protocol is suitable for both adherent and suspension cells.

Reagent Preparation:

-

Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.

-

Working Solution (0.02% w/v): Dilute the stock solution 1:50 in sterile Phosphate Buffered Saline (PBS) or serum-free cell culture medium. Prepare this solution fresh before each use.

Protocol for Adherent Cells:

-

Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

-

Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

-

Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Protocol for Suspension Cells:

-

Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).

-

Resuspend the cell pellet in the JGB working solution.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Pellet the cells again by centrifugation.

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

-

After the final wash, resuspend the cells in a small volume of PBS.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Colorimetric Assay for Mitochondrial Function and Toxicity

This protocol describes a quantitative method to assess mitochondrial activity by measuring the reduction of JGB.

Materials:

-

Janus Green B solution (e.g., 10 µM)

-

Isolated mitochondria or cell suspension

-

Spectrophotometer or plate reader

Procedure:

-

Incubate the isolated mitochondria or cell suspension with the test compound for the desired period.

-

Add JGB solution to the sample.

-

Incubate for a defined period (e.g., 10 minutes) to allow for JGB reduction.

-

Measure the absorbance at two wavelengths:

-

595 nm: Corresponds to the oxidized form of JGB (blue-green).

-

550 nm: Corresponds to the reduced form of JGB, diethylsafranine (pink).

-

-

The ratio of absorbance at 550 nm to 595 nm is used to quantify the extent of JGB reduction, which reflects mitochondrial activity. A decrease in this ratio in treated cells compared to controls indicates mitochondrial toxicity.

Mandatory Visualizations

Mechanism of Janus Green B in Mitochondria

References

Janus Red B (CAS 2636-31-9): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus Red B, also known as Janus Green B, is a vital dye with the CAS number 2636-31-9. It is a valuable tool in cellular and molecular biology research, primarily recognized for its ability to selectively stain mitochondria in living cells. This technical guide provides an in-depth overview of the core research applications of this compound B, with a focus on its mechanism of action, experimental protocols, and data interpretation. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their studies.

Introduction

This compound B is a cationic dye that exhibits a distinct color change based on the redox state of its environment. This property makes it an excellent probe for studying cellular metabolic activity, particularly within the mitochondria. In its oxidized form, the dye is blue-green, while in its reduced state, it becomes pink or colorless[1][2]. This transition is key to its application in visualizing functional mitochondria.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound B is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2636-31-9 | N/A |

| Synonyms | Janus Green B, Diazin Green S, Union Green B | [1] |

| Molecular Formula | C₃₀H₃₁ClN₆ | [1] |

| Molecular Weight | 511.06 g/mol | [1] |

| Appearance | Greenish-black or black powder | |

| Solubility | Soluble in water and ethanol | |

| Absorption Maxima (in 50% Ethanol) | 651-666 nm |

Core Research Application: Supravital Staining of Mitochondria

The primary and most well-documented application of this compound B is the supravital staining of mitochondria in living cells. This technique allows for the visualization and assessment of mitochondrial activity and integrity.

Principle of Mitochondrial Staining

The selective staining of mitochondria by this compound B is dependent on the high metabolic activity within these organelles. The dye, in its oxidized state, readily penetrates the cell membrane. Inside the cell, most of the dye is reduced to its colorless leuco form by cellular reductants. However, within actively respiring mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains this compound B in its oxidized, blue-green state. This results in the specific visualization of functional mitochondria against a clear cytoplasm.

References

Methodological & Application

Application Notes: Janus Green B Staining for Mitochondrial Activity in Cultured Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus Green B (JGB) is a vital stain used for the specific visualization of mitochondria in living cells.[1][2] Its function is dependent on the metabolic state of the mitochondria, making it a valuable tool for assessing mitochondrial function and overall cell health.[3] JGB is a cationic dye that readily penetrates the plasma membrane of live cells.[1] The specificity of JGB for mitochondria is due to the action of cytochrome c oxidase (Complex IV) within the electron transport chain, which maintains the dye in its oxidized, blue-green state.[1] In the cytoplasm, where there is a lack of this strong oxidizing environment, the dye is reduced to a colorless or pink leuco-compound. Consequently, metabolically active mitochondria appear as distinct blue-green structures against a clear background, observable under a standard light microscope.

These application notes provide a detailed protocol for using Janus Green B to stain mitochondria in cultured mammalian cells, along with a method for quantifying mitochondrial activity and assessing cytotoxicity.

Principle of Staining

The selective staining of mitochondria by Janus Green B is a hallmark of their metabolic activity. The dye acts as a redox indicator for the mitochondrial respiratory chain. In its oxidized form, JGB is blue-green. The cytochrome c oxidase system in the inner mitochondrial membrane of active mitochondria maintains JGB in this oxidized state. In the rest of the cell, the dye is reduced and becomes colorless or pink. Therefore, the intensity of the blue-green stain can serve as a qualitative indicator of mitochondrial health and cellular respiration.

Quantitative Analysis of Mitochondrial Function and Cytotoxicity

Recent methodologies have adapted Janus Green B staining for quantitative analysis of mitochondrial function and cytotoxicity in a microplate format. This colorimetric assay is based on the reduction of the blue-green JGB by mitochondrial dehydrogenases to a pink-colored diethylsafranine, which has a maximum absorbance at 550 nm. By measuring the change in absorbance, one can quantify mitochondrial activity. A decrease in this conversion can indicate mitochondrial dysfunction or cytotoxicity. This method offers a simple and time-efficient alternative to other cytotoxicity assays like the MTT assay, as it does not require a solubilization step.

The following table summarizes expected results from a colorimetric JGB-based assay under different conditions.

| Condition | Treatment | Expected Mitochondrial Activity | Expected A550/A595 Ratio | Interpretation |

| Control | Untreated Cells | Normal | Baseline | Healthy, respiring mitochondria. |

| Stimulation | Mitochondrial Substrates (e.g., glutamate, malate) | Increased | Increased | Enhanced mitochondrial respiration. |

| Inhibition | Mitochondrial Toxin (e.g., Paraquat) | Decreased | Decreased | Impaired mitochondrial function and potential cytotoxicity. |

| Cytotoxicity | Cytotoxic Compound | Severely Decreased | Significantly Decreased | Widespread cell death and loss of mitochondrial activity. |

Experimental Protocols

Materials

-

Janus Green B powder (certified by the Biological Stain Commission)

-

Cultured mammalian cells (adherent or suspension)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile and pre-warmed to 37°C

-

Distilled water or absolute ethanol

-

Microscope slides and coverslips or glass-bottom imaging dishes

-

Light microscope

-

For quantitative assay: 96-well plates and a microplate reader

Reagent Preparation

-

1% (w/v) Janus Green B Stock Solution: Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or absolute ethanol. Store this solution in a dark container at 4°C.

-

0.02% (w/v) Janus Green B Working Solution: Prepare this solution fresh before each use. Dilute the 1% stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

Protocol 1: Vital Staining of Mitochondria in Adherent Mammalian Cells

-

Cell Seeding: Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency (typically 60-80%).

-

Washing: Carefully aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

-

Staining: Add the freshly prepared 0.02% Janus Green B working solution to the cells, ensuring the entire surface of the cells is covered.

-

Incubation: Incubate the cells for 5-10 minutes at room temperature or 37°C, protected from light.

-

Final Washes: Remove the staining solution and wash the cells 2-3 times with PBS to remove any excess stain.

-

Imaging: Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium. Observe the cells immediately under a brightfield light microscope. Mitochondria will appear as small, blue-green, rod-shaped or granular structures within the cytoplasm.

Protocol 2: Vital Staining of Mitochondria in Suspension Mammalian Cells

-

Cell Harvesting: Collect the cell suspension and pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).

-

Washing: Discard the supernatant and gently resuspend the cell pellet in pre-warmed PBS. Repeat the centrifugation and resuspension for a total of two washes.

-

Staining: Resuspend the cell pellet in the 0.02% Janus Green B working solution.

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

-

Final Washes: Pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in fresh PBS. Repeat this wash step twice to remove excess stain.

-

Imaging: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe immediately under a light microscope.

Protocol 3: Quantitative Cytotoxicity Assay using Janus Green B

This protocol is adapted for a 96-well plate format and is suitable for assessing the effects of compounds on mitochondrial function and cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Staining: After incubation, remove the culture medium containing the test compound. Add the 0.02% Janus Green B working solution to each well and incubate for 10 minutes at 37°C.

-

Measurement: Measure the absorbance of the wells at both 550 nm (for diethylsafranine) and 595 nm (for oxidized Janus Green B) using a microplate reader.

-

Data Analysis: Calculate the ratio of the absorbance at 550 nm to 595 nm. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial dysfunction and potential cytotoxicity.

Alternatively, for a cell normalization or endpoint cytotoxicity assay:

-

After staining as above, wash the plate 5 times with deionized water to remove excess dye.

-

Add 50 µL of 0.5 M HCl to each well and incubate for 10 minutes with shaking to elute the dye from the cells.

-

Measure the optical density at 610 nm using a microplate reader. A decrease in absorbance correlates with a lower cell number, indicating cytotoxicity.

Visualizations

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

Caption: Experimental workflow for vital staining of mitochondria with Janus Green B.

References

Preparation of Janus Red B Stock and Working Solutions: Application Notes and Protocols

Introduction

Janus Red B is commonly understood in histological and cytological contexts as a component of the Neutral Red-Janus Green B staining method. This combined staining protocol is utilized for the supravital staining of cells, particularly leukocytes, allowing for the differentiation of various cytoplasmic structures. While "this compound B" is not a standard standalone reagent name, it invariably refers to the application of Neutral Red in conjunction with Janus Green B. These application notes provide detailed protocols for the preparation of stock and working solutions for this dual staining technique, tailored for researchers, scientists, and professionals in drug development.

Application Notes

The Neutral Red-Janus Green B stain is a vital stain, meaning it is applied to living cells. Janus Green B acts as a specific stain for mitochondria, which appear green, while Neutral Red accumulates in lysosomes and other acidic organelles, staining them red. This differential staining is invaluable for observing cellular processes and assessing cell viability and metabolic activity.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier Examples |

| Neutral Red (C.I. 50040) | Certified for microscopy | Sigma-Aldrich, Biognost |

| Janus Green B | Certified for microscopy | Sigma-Aldrich, MedchemExpress |

| Sodium Chloride (NaCl) | Analytical Grade | Fisher Scientific, Sigma-Aldrich |

| Distilled or Deionized Water | High-purity | --- |

| Ethanol (99.9%) | Analytical Grade | --- |

| Dimethyl Sulfoxide (DMSO) | Molecular Biology Grade | MedKoo Biosciences |

| Filtration Units | 0.22 µm or 0.45 µm | --- |

| Glassware | Volumetric flasks, beakers, graduated cylinders | --- |

| Magnetic Stirrer and Stir Bars | --- | --- |

| Personal Protective Equipment | Lab coat, gloves, safety glasses | --- |

Preparation of Stock Solutions

Protocol 1: Aqueous Neutral Red Stock Solution [1][2]

-

Preparation of Solution A: Dissolve 0.5 g of Neutral Red powder in 50 mL of distilled or deionized water.

-

Preparation of Solution B: Dissolve 0.45 g of Sodium Chloride in 10 mL of distilled or deionized water.

-

Mixing: Combine Solution A and Solution B.

-

Filtration: Filter the resulting solution to remove any particulate matter.

Protocol 2: Aqueous Janus Green B Stock Solution [1][2]

-

Dissolution: Dissolve 0.25 g of Janus Green B powder in 25 mL of distilled or deionized water.

-

Filtration: Filter the solution to ensure it is free of particulates.

Protocol 3: Ethanolic Janus Green B Stock Solution [3]

-

Dissolution: Dissolve 1 g of Janus Green B in 100 mL of 99.9% ethanol.

-

Warming: Gently preheat the solution to 40°C to aid dissolution.

Protocol 4: DMSO Stock Solution

-

Dissolution: this compound B (likely referring to the cationic component) is soluble in DMSO. Specific concentrations for stock solutions should be determined based on experimental needs.

Workflow for preparing aqueous stock solutions.

Preparation of Working Solution

Neutral Red-Janus Green B Staining Solution

-

Mixing: Combine 25 mL of the prepared Neutral Red stock solution with 25 mL of the Janus Green B stock solution.

-

Filtration: It is recommended to filter the freshly prepared working solution before use.

Preparation of the final working solution.

Quantitative Data Summary

Stock and Working Solution Parameters

| Solution | Component | Amount | Solvent | Volume | Final Concentration |

| Neutral Red Stock | Neutral Red | 0.5 g | Distilled Water | 50 mL | 1% (w/v) |

| Sodium Chloride | 0.45 g | Distilled Water | 10 mL | 4.5% (w/v) | |

| Janus Green B Stock (Aqueous) | Janus Green B | 0.25 g | Distilled Water | 25 mL | 1% (w/v) |

| Janus Green B Stock (Ethanolic) | Janus Green B | 1 g | 99.9% Ethanol | 100 mL | 1% (w/v) |

| Working Solution | Neutral Red Stock | 25 mL | --- | 50 mL | 0.5% (w/v) Neutral Red |

| Janus Green B Stock | 25 mL | --- | 0.5% (w/v) Janus Green B |

Storage and Stability

| Reagent | Form | Storage Temperature | Duration | Conditions |

| Neutral Red | Powder | 15°C to 25°C | See expiry date | Tightly closed, dry, away from direct sunlight |

| This compound B | Powder | 0-4°C (short term) or -20°C (long term) | Days to weeks (0-4°C) or months to years (-20°C) | Dry, dark |

| Janus Green B Stock | Solution in DMSO | -20°C or -80°C | 1 month (-20°C) or 6 months (-80°C) | Sealed, away from moisture and light |

Supravital Staining of Leukocytes Protocol

-

Slide Preparation: Place 2 µL of the Neutral Red-Janus Green B working solution onto a clean glass slide.

-

Sample Addition: Add 10 µL of fresh capillary blood to the drop of staining solution and mix gently.

-

Incubation: Cover with a coverslip and allow to incubate for a few minutes.

-

Microscopy: Observe under a microscope.

Expected Results:

-

Basophil granules: Dark fire brick red

-

Eosinophil granules: Yellow or light orange

-

Neutrophil granules: Light pink

-

Monocyte vacuoles: Light orange

-

Mitochondria: Green

Experimental workflow for leukocyte staining.

Safety Precautions

-

Always handle chemical powders in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store all chemicals in tightly sealed containers in a cool, dry place away from incompatible materials.

-

Consult the Safety Data Sheet (SDS) for each chemical for comprehensive safety information.

References

Application Notes: Live-Cell Imaging with Red Vital Stains

A Note on Terminology: The term "Janus Red" is not commonly used in scientific literature for a specific vital stain. It is possible this is a misnomer for "Janus Green," a stain for mitochondria, or refers to another red vital stain. These application notes will focus on Neutral Red , a widely used red vital stain for live-cell imaging of lysosomes and assessing cell viability.

Introduction to Neutral Red Vital Staining

Neutral Red (also known as Toluylene Red) is a eurhodin dye that functions as a vital stain, primarily accumulating in the lysosomes of healthy, viable cells.[1][2][3] Its utility in live-cell imaging stems from its ability to passively cross the cell membrane in its uncharged state. Once inside the cell, the acidic environment of the lysosomes (pH 4.5-5.0) causes the dye to become protonated and charged, effectively trapping it within these organelles.[4][5] This accumulation is dependent on the maintenance of a pH gradient, which requires ATP, and thus is a characteristic of viable cells. Consequently, Neutral Red is a powerful tool for visualizing lysosomal morphology and trafficking, as well as for quantifying cell viability and cytotoxicity.

Key Applications

-

Live-Cell Imaging of Lysosomes: Visualize the distribution, morphology, and dynamics of lysosomes in real-time.

-

Cell Viability and Cytotoxicity Assays: Quantify the number of viable cells in a culture, as the uptake of Neutral Red is proportional to the number of healthy cells. This is widely used in toxicology and drug discovery.

-

Studying Endocytosis and Lysosomal Trafficking: Monitor the process of endocytosis and the subsequent fusion of endosomes with lysosomes.

-

Assessment of Autophagy: Changes in lysosomal compartments during autophagy can be observed.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using Neutral Red in live-cell imaging and viability assays.

| Parameter | Value | Reference(s) |

| Excitation Wavelength | ~530 nm | |

| Emission Wavelength | ~645 nm | |

| Optimal pH for Uptake | Physiological pH (e.g., 7.4) | |

| pH Indicator Range | Red (acidic) to Yellow (alkaline) | |

| Molar Absorptivity | Varies with pH | |

| Quantum Yield | Moderate |

| Parameter | Value | Reference(s) |

| Typical Staining Concentration | 1:100 dilution of a 3 mg/mL stock solution | |

| Incubation Time for Imaging | 2-10 minutes at room temperature | |

| Incubation Time for Viability Assay | 1-2 hours (up to 4 hours) at 37°C | |

| Cell Seeding Density (96-well plate) | 5,000 - 20,000 cells/well | |

| Absorbance Reading (Viability Assay) | 540 nm |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lysosomes with Neutral Red

This protocol describes the staining of live cells for the visualization of lysosomes using fluorescence microscopy.

Materials:

-

Neutral Red Staining Solution (e.g., 0.2 g/L)

-

Phosphate-Buffered Saline (PBS) or other appropriate wash buffer

-